Nonane, 5-(1-methylethyl)-
Description
Significance of Investigating Specific Isomers like Nonane (B91170), 5-(1-methylethyl)-
The investigation of specific isomers, such as Nonane, 5-(1-methylethyl)-, is crucial for several reasons. With a total of 35 possible structural isomers for nonane (C9H20), each isomer possesses a distinct set of physical properties, including boiling point, melting point, and density. libretexts.org Nonane, 5-(1-methylethyl)-, also known as 5-isopropylnonane, is a branched alkane with the molecular formula C12H26. nih.gov Its specific branching pattern, an isopropyl group on the fifth carbon of a nonane chain, dictates its behavior in various applications.
Studying individual isomers allows for the precise determination of these properties, which is vital for industrial processes such as fuel formulation and the synthesis of specialty chemicals. For instance, branched alkanes are of particular importance in the petroleum industry. nih.gov The degree of branching affects the octane (B31449) number of gasoline, with more highly branched alkanes generally exhibiting better combustion properties and resistance to knocking. youtube.commiamioh.edu Therefore, detailed characterization of isomers like 5-isopropylnonane contributes to the optimization of fuel blends.
Below is a table of some of the physical and chemical properties of Nonane, 5-(1-methylethyl)-.
| Property | Value |
| Molecular Formula | C12H26 |
| Molecular Weight | 170.33 g/mol nih.gov |
| Boiling Point | 198 °C chemicalbook.com |
| Melting Point | -50.8 °C (estimate) chemicalbook.com |
| Density | 0.7557 g/cm³ chemicalbook.com |
| Refractive Index | 1.4235 chemicalbook.com |
| CAS Number | 62184-72-9 nih.govnist.gov |
Overview of Research Paradigms and Methodological Approaches
The study of branched hydrocarbons like Nonane, 5-(1-methylethyl)- employs a range of sophisticated research paradigms and methodological approaches.
Synthesis and Catalysis: The synthesis of specific branched alkanes often involves catalytic processes such as isomerization and alkylation. Catalytic reforming is a key industrial process used to convert linear alkanes into branched isomers and aromatics to improve the octane rating of gasoline. youtube.comlibretexts.orgtutorchase.com Research in this area focuses on developing more efficient and selective catalysts, often based on platinum or other noble metals on solid supports like zeolites, to produce desired isomers with high yields. tandfonline.com
Analytical Techniques: The separation and identification of isomers in complex hydrocarbon mixtures present a significant analytical challenge due to their similar physicochemical properties. nih.gov
Gas Chromatography (GC): This is a fundamental technique for separating volatile compounds. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide both quantitative and qualitative information about the components of a mixture. youtube.comtandfonline.comnist.gov The retention time of a compound in a GC column is a key identifier.
Mass Spectrometry (MS): GC-MS is a powerful tool for identifying unknown compounds. nist.gov The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint. For branched alkanes, fragmentation tends to occur preferentially at the branching points due to the formation of more stable secondary or tertiary carbocations. researchgate.netontosight.aistenutz.eu For Nonane, 5-(1-methylethyl)-, cleavage would be expected to occur adjacent to the isopropyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 13C NMR and advanced 2D techniques, can provide detailed structural information, helping to distinguish between different isomers by analyzing the chemical environment of each carbon and hydrogen atom. nih.govresearchgate.net
Computational Chemistry: Theoretical and computational methods, such as density functional theory (DFT), are increasingly used to predict the thermodynamic properties and relative stabilities of different isomers. jove.comontosight.ai These calculations can guide experimental work and provide insights into the factors that govern isomerization reactions.
Interdisciplinary Relevance in Contemporary Chemical Science
The study of branched hydrocarbons such as Nonane, 5-(1-methylethyl)- has significant interdisciplinary relevance.
Petroleum and Fuel Science: As previously mentioned, the structure of alkanes directly impacts their performance as fuels. The petroleum industry relies heavily on the analysis and manipulation of hydrocarbon isomers to produce high-quality gasoline, diesel, and jet fuel. nih.govjove.com
Materials Science: Certain branched hydrocarbons and their derivatives serve as precursors or additives in the production of polymers and lubricants. Their specific physical properties, such as viscosity and thermal stability, are critical in these applications.
Environmental Science: Understanding the behavior of specific hydrocarbon isomers in the environment is crucial for assessing the impact of oil spills and other forms of pollution. The volatility, solubility, and biodegradability of compounds like 5-isopropylnonane determine their fate and transport in ecosystems.
Geochemistry: The distribution of specific branched alkanes, known as biomarkers, in geological samples can provide valuable information about the origin and thermal history of petroleum and source rocks.
Structure
3D Structure
Properties
CAS No. |
62184-72-9 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
5-propan-2-ylnonane |
InChI |
InChI=1S/C12H26/c1-5-7-9-12(11(3)4)10-8-6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
ALZCRHWYCQKCQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Stereoselective Synthesis of Nonane (B91170), 5-(1-methylethyl)- Analogs
Creating specific stereoisomers of branched alkanes is crucial, particularly in fields like materials science and pharmaceuticals, where a molecule's spatial arrangement dictates its properties and biological activity. tutorchase.com While Nonane, 5-(1-methylethyl)- itself is achiral, introducing substituents to its backbone would create chiral centers. The synthesis of such chiral analogs relies on stereoselective methods.
Asymmetric alkylation is a powerful technique for constructing stereogenic centers. buchler-gmbh.com This typically involves the enantioselective alkylation of enolates or other nucleophilic carbon species. buchler-gmbh.com For instance, the synthesis of α-stereogenic carbonyl compounds, which can be further reduced to chiral alkanes, is a versatile method. buchler-gmbh.com
Recent advancements have focused on the direct asymmetric alkylation of nitroalkanes, which are valuable precursors to amines and other functional groups. acs.orgnih.gov For example, nickel-catalyzed asymmetric C-alkylation of nitroalkanes with alkyl halides provides a route to highly enantioenriched products under mild conditions. acs.org This strategy could be adapted to synthesize precursors for chiral analogs of 5-isopropylnonane. The key challenge in such reactions is controlling the stereoselectivity during the formation of the new C-C bond. nih.gov
The key to successful asymmetric synthesis is the catalyst. numberanalytics.com Chiral catalysts create an asymmetric environment that favors the formation of one enantiomer over the other. tutorchase.com These can be broadly categorized as metal complexes with chiral ligands, organocatalysts, and enzymes. tutorchase.comnumberanalytics.com
Chiral Metal Catalysts: Transition metals like palladium, nickel, and rhodium, when complexed with chiral ligands (e.g., phosphines, bisoxazolines), are widely used. numberanalytics.comorganic-chemistry.org For example, Pd-NHC catalytic systems have been developed for the cross-coupling of alkyl organozinc reagents with alkyl bromides at room temperature. organic-chemistry.org
Organocatalysis: In recent years, metal-free organocatalysis has emerged as a powerful alternative. Chiral amines and Brønsted acids can catalyze reactions with high enantioselectivity. scitechdaily.com For instance, the merger of enamine catalysis with other catalytic cycles allows for the direct enantioselective α-alkylation of aldehydes, which are precursors to chiral alcohols and alkanes. princeton.edu
Biocatalysis: Enzymes offer exceptionally high selectivity. numberanalytics.com Engineered enzymes, such as 'ene'-reductases, can catalyze the asymmetric C-alkylation of nitroalkanes with alkyl halides via a photoredox mechanism. nih.gov Similarly, chemoenzymatic systems combining chemical catalysts with enzymes like carbonic anhydrase can produce valuable chiral alcohols from simple hydrocarbons. acs.orgacs.org
When a molecule has multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is as important as controlling the absolute configuration (enantioselectivity). youtube.com Diastereoselective synthesis often relies on substrate control, where an existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction. ethz.ch
The Claisen rearrangement is a classic example where chirality can be transferred effectively. The ester enolate Claisen rearrangement of chiral allylic esters can produce γ,δ-unsaturated acids with a high degree of chirality transfer, which can then be converted into more complex structures. researchgate.netresearchgate.net Such strategies are fundamental for building up the carbon skeletons of highly substituted, stereochemically defined molecules analogous to Nonane, 5-(1-methylethyl)-. researchgate.net
Novel Synthetic Routes for Branched Alkane Scaffolds
Beyond stereoselective methods, the development of efficient routes to complex, branched alkane skeletons from simple starting materials is a continuous area of research.
A common and straightforward method for preparing alkanes is the catalytic hydrogenation of corresponding alkenes or alkynes. quora.comlibretexts.org This addition reaction involves treating the unsaturated hydrocarbon with hydrogen gas (H₂) in the presence of a metal catalyst. pressbooks.pub
Typical Catalysts for Hydrogenation:
Palladium-on-carbon (Pd/C) pressbooks.pubunacademy.com
Platinum(IV) oxide (PtO₂, Adams' catalyst) libretexts.orgpressbooks.pub
Raney Nickel (Ra-Ni) libretexts.org
To synthesize Nonane, 5-(1-methylethyl)-, one could first construct the corresponding alkene, 5-isopropylnon-4-ene, and then reduce the double bond via catalytic hydrogenation. The reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.orgpressbooks.pubkhanacademy.org This method is highly efficient for producing saturated alkanes from unsaturated precursors. unacademy.com
Organometallic reagents are indispensable for forming carbon-carbon bonds, which is the essential step in building the carbon framework of a molecule like 5-isopropylnonane. mt.com
Grignard reagents (R-MgX) are powerful nucleophiles and strong bases that react with electrophiles to create new C-C bonds. unacademy.comlibretexts.org A plausible synthesis for a related branched alkane could involve the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation. For example, to create the central carbon of 5-isopropylnonane, one could react an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) with a ketone like nonan-5-one. The resulting tertiary alcohol could then be subjected to further reactions to yield the final alkane.
Alternatively, Grignard reagents can be used in cross-coupling reactions. organic-chemistry.org In the presence of certain catalysts (e.g., copper or cobalt-based), Grignard reagents can couple with alkyl halides to form larger alkanes. organic-chemistry.org This approach allows for the modular construction of complex carbon skeletons from smaller, readily available fragments. unacademy.com
Radical Mediated Hydrocarbon Functionalization
The construction of the carbon skeleton of Nonane, 5-(1-methylethyl)-, can be envisaged through radical-mediated processes. These reactions are powerful tools for forming C-C bonds and functionalizing unactivated C-H bonds, which are ubiquitous in alkanes.
A general approach to forming such a structure involves the coupling of smaller radical fragments or the functionalization of a linear alkane precursor. One of the most common methods for generating alkyl radicals is through the homolytic cleavage of a bond, often initiated by light or heat. For instance, free radical halogenation can create a haloalkane, which can then be used in subsequent coupling reactions.
The regioselectivity of radical C-H abstraction is a critical factor and is governed by the stability of the resulting radical intermediate. youtube.com The established order of stability for alkyl radicals is tertiary > secondary > primary. This preference is due to hyperconjugation and the electron-donating effect of alkyl groups, which stabilize the electron-deficient radical center. Consequently, hydrogen abstraction will preferentially occur at the most substituted carbon atom available. youtube.comlibretexts.org In a hypothetical synthesis starting from a nonane chain, a radical reaction would favor functionalization at a secondary carbon over a primary one. To construct the specific isomer 5-(1-methylethyl)nonane, one might consider the coupling of a 5-nonyl radical with an isopropyl radical or a related synthetic equivalent.
The synthesis of other highly branched, high-molecular-weight alkanes has been achieved through methods like the alkylation of 1,3-dithiane (B146892) followed by desulfurization, demonstrating that complex branched structures can be built methodically. nih.gov Another approach involves the hydrogenation of highly branched alkenes, which can be formed from tertiary alcohols generated via Grignard reactions. plymouth.ac.uk
To illustrate the principle of regioselectivity, the following table presents the typical bond dissociation energies (BDEs) for different types of C-H bonds in alkanes. Lower BDE values indicate a weaker bond and a more favorable position for hydrogen abstraction.
| Bond Type | Example Molecule | Bond Dissociation Energy (kcal/mol) |
| Primary (1°) | Propane (CH₃-CH₂-CH₃) | 100 |
| Secondary (2°) | Propane (CH₃-CH₂-CH₃) | 97 |
| Tertiary (3°) | Isobutane ((CH₃)₃C-H) | 93 |
This table presents generalized data to illustrate the concept of C-H bond strength hierarchy.
Mechanistic Investigations of Formation and Transformation
Understanding the mechanisms behind the formation and potential transformations of Nonane, 5-(1-methylethyl)- requires an analysis of the kinetics, thermodynamics, and transition states involved in the constituent reaction steps.
Reaction Kinetics and Thermodynamic Considerations
The thermodynamics of radical reactions are fundamentally linked to the bond dissociation energies (BDEs) of the bonds being broken and formed. libretexts.org The C-H bonds in alkanes are strong, but their BDEs vary depending on substitution. rsc.org As shown in the table above, tertiary C-H bonds are weaker than secondary and primary C-H bonds. libretexts.org This thermodynamic difference is a key driver for the regioselectivity of hydrogen abstraction, as the formation of a more stable tertiary radical is energetically less demanding. libretexts.org
The kinetics of radical reactions are often characterized by very high reaction rates. The rate-determining step in many radical functionalization reactions is the initial C-H abstraction. nih.gov The kinetics of such a step are influenced by the concentration of the radical species and the activation energy required for the hydrogen abstraction. For hydrocarbons that lack hydrogen bond acceptor sites, an increase in the hydrogen bond donor ability of the solvent can increase the rate constant for hydrogen abstraction. acs.org
Transition State Analysis and Reaction Trajectories
The transition state is the highest energy point along the reaction coordinate, representing a fleeting arrangement of atoms from which the reaction can proceed to products or revert to reactants. mit.edu For a hydrogen abstraction reaction, the transition state involves a partial bond between the attacking radical, the hydrogen atom being transferred, and the carbon atom from which it is being abstracted.
Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for studying the structures and energies of these transient species. mit.edursc.org Such calculations can model the reaction trajectory and provide insight into the geometry of the transition state. For some highly energetic C-H functionalization reactions, such as those involving certain carbenes, computational studies have predicted that the activation barrier can be extremely low, or even nonexistent, leading to what is termed a "barrierless" reaction. acs.org
In the context of Nonane, 5-(1-methylethyl)-, a computational analysis of its formation via a radical pathway would model the approach of the radical species, the geometry of the C-H-X transition state (where X is the abstracting species), and the subsequent formation of the alkyl radical. Recent advances in computational methods have significantly reduced the cost and increased the reliability of finding transition states for complex chemical reactions. sciencedaily.comims.ac.jp
| Feature | Description |
| Geometry | The attacking radical, the hydrogen atom, and the carbon atom are typically in a near-linear arrangement. |
| Bonding | The original C-H bond is partially broken, and a new H-Radical bond is partially formed. |
| Energy | Represents the maximum energy barrier (activation energy) that must be overcome for the reaction to occur. |
| Lifetime | Extremely short, on the order of femtoseconds. |
This table outlines the conceptual features of a transition state for a hydrogen abstraction reaction.
Solvent Effects on Reaction Selectivity and Rate
While it was once a common misconception that radical reactions are largely insensitive to the reaction medium, it is now well-established that solvents can exert significant influence on both the rate and selectivity of these processes. thieme-connect.com These kinetic solvent effects (KSEs) arise from the differential solvation of the reactants and the transition state. thieme-connect.com
The magnitude of the KSE is often governed by hydrogen-bonding interactions between the solvent and the reactants or the radical species. acs.orgnih.gov For instance, in hydrogen abstraction reactions by the cumyloxyl radical, a strong hydrogen-bond-donating (HBD) solvent can increase the reaction rate with a hydrocarbon substrate like cyclohexane. acs.org This is attributed to the stabilization of the radical's oxygen atom in the transition state by the HBD solvent. acs.org Conversely, if the substrate itself can act as a hydrogen bond acceptor (HBA), an HBD solvent can stabilize the substrate, increasing the activation energy and thus slowing the reaction.
For a hypothetical radical-based synthesis of Nonane, 5-(1-methylethyl)-, which is a non-polar hydrocarbon, the choice of solvent would be crucial. Using a non-polar, non-HBD solvent such as a saturated hydrocarbon would minimize specific solvent-radical interactions, allowing the intrinsic reactivity of the species to dominate. The use of polar or HBD solvents could potentially alter the reactivity and selectivity of the radical intermediates involved.
The table below, based on literature data for the reaction of the cumyloxyl radical with cyclohexane, illustrates how solvent choice can impact reaction rates.
| Solvent | Hydrogen Bond Donor (HBD) Ability | Relative Rate Constant (kH) |
| Isooctane | Low | 1.0 |
| Benzene | Low | 1.1 |
| tert-Butanol | Moderate | 2.1 |
| 2,2,2-Trifluoroethanol (TFE) | High | 4.0 |
Data adapted from literature reports on kinetic solvent effects to illustrate the impact of solvent HBD ability on a model hydrogen abstraction from a hydrocarbon. acs.org
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules like 5-isopropylnonane. libretexts.org By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule. For alkanes, proton (¹H) and carbon-13 (¹³C) NMR are fundamental. The expected chemical shifts for alkanes are typically found in the upfield region of the spectrum, generally between 0.5–1.5 ppm for ¹H NMR and 8–60 ppm for ¹³C NMR. wikipedia.org
Predicted NMR Data for Nonane (B91170), 5-(1-methylethyl)-
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts and multiplicities for the unique carbon and proton environments in 5-isopropylnonane, based on established principles for alkane spectroscopy.
| Position | Carbon Type | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity |
| C1, C9 | Primary (CH₃) | ~14 | 3 | ~0.9 | Triplet (t) |
| C2, C8 | Secondary (CH₂) | ~23 | 2 | ~1.2-1.3 | Multiplet (m) |
| C3, C7 | Secondary (CH₂) | ~32 | 2 | ~1.2-1.3 | Multiplet (m) |
| C4, C6 | Secondary (CH₂) | ~30 | 2 | ~1.2-1.3 | Multiplet (m) |
| C5 | Tertiary (CH) | ~35-45 | 1 | ~1.4-1.6 | Multiplet (m) |
| C1' (isopropyl) | Tertiary (CH) | ~30-35 | 1 | ~1.7-1.9 | Multiplet (m) |
| C2', C3' (isopropyl) | Primary (CH₃) | ~22 | 6 | ~0.85 | Doublet (d) |
While 1D NMR provides foundational data, multi-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu In a COSY spectrum of 5-isopropylnonane, cross-peaks would confirm the connectivity along the nonane backbone (e.g., between protons on C1 and C2, C2 and C3, etc.) and within the isopropyl group (between the methine proton and the methyl protons). nih.govyoutube.com The Double-Quantum Filtered COSY (DQF-COSY) variant is particularly effective for suppressing strong diagonal signals and clarifying cross-peaks, which is beneficial for analyzing complex alkane mixtures. nih.govnih.gov
HSQC (Heteronuclear Single Quantum Correlation): This 2D experiment correlates the chemical shifts of protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com For 5-isopropylnonane, an HSQC spectrum would show a cross-peak for each unique C-H bond, definitively linking, for instance, the proton signal at ~0.9 ppm to the C1/C9 carbon signal at ~14 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is vital for connecting different structural fragments. In the case of 5-isopropylnonane, HMBC would show correlations from the isopropyl methyl protons (C2'/C3') to the tertiary C1' carbon and, critically, to the C5 carbon of the nonane chain, confirming the attachment point of the substituent.
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without relying on compound-specific response factors. mestrelab.comacanthusresearch.com The area of an NMR signal is directly proportional to the number of nuclei contributing to it. ox.ac.uk This principle allows for the accurate determination of isomeric ratios in mixtures.
To assess the purity of a 5-isopropylnonane sample or determine its ratio relative to other isomers (e.g., 5-propylnonane), a known amount of a high-purity internal standard is added to a precisely weighed sample. acanthusresearch.com Key considerations for accurate qNMR include ensuring complete dissolution, using a sufficient relaxation delay between scans to allow for full signal recovery, and selecting non-overlapping signals for integration. ox.ac.uk
Hypothetical qNMR Calculation for Isomeric Ratio
| Parameter | Analyte (5-isopropylnonane) | Isomer (5-propylnonane) |
| Signal Used | Isopropyl methyls (2x CH₃) | Terminal methyl (CH₃) |
| Number of Protons (N) | 6 | 3 |
| Integral Area (I) | 2.50 | 0.85 |
| Molar Ratio Calculation | (I / N) = 2.50 / 6 = 0.417 | (I / N) = 0.85 / 3 = 0.283 |
| Relative Ratio | 0.417 / 0.283 ≈ 1.47 | 0.283 / 0.283 = 1 |
| Conclusion | The molar ratio of 5-isopropylnonane to 5-propylnonane (B3059404) is approximately 1.47:1. |
While 5-isopropylnonane is a liquid at room temperature, solid-state NMR (ssNMR) could be used to study its properties at low temperatures (below its melting point of approximately -50°C to -57°C) or when confined within a porous matrix. ontosight.aichemicalbook.com In the solid state, the random tumbling of molecules ceases, leading to very broad spectral lines due to anisotropic interactions like dipolar coupling and chemical shift anisotropy. emory.edu
Techniques such as Magic-Angle Spinning (MAS) are employed to average these anisotropic interactions and achieve higher resolution spectra. emory.edu Cross-Polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. acs.orgnih.gov For 5-isopropylnonane, ssNMR could provide insights into its crystalline packing, conformational changes during phase transitions, and its interaction with surfaces when incorporated into materials like catalyst supports. nih.govacs.org
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. testbook.com
High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to within 0.001 Da). nih.gov This allows for the determination of a molecule's exact elemental formula. For Nonane, 5-(1-methylethyl)-, which has the molecular formula C₁₂H₂₆, the calculated monoisotopic mass is 170.20345 Da. nih.govnist.gov HRMS can easily distinguish this from other compounds that might have the same nominal mass but a different elemental composition.
Exact Mass Data for Nonane, 5-(1-methylethyl)-
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | nih.govnist.gov |
| Molecular Weight | 170.33 g/mol | nih.govnist.gov |
| Monoisotopic Mass | 170.20345 Da | nih.gov |
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (daughter ions) are analyzed. nih.govnih.gov The fragmentation pattern of a branched alkane is characteristic of its structure. Cleavage is most likely to occur at the branching point due to the relative stability of the resulting secondary and tertiary carbocations.
For 5-isopropylnonane (parent ion m/z 170), key fragmentation pathways would include:
Loss of an isopropyl radical (•CH(CH₃)₂) with a mass of 43 Da, leading to a fragment at m/z 127.
Loss of a butyl radical (•C₄H₉) with a mass of 57 Da from the nonane chain, resulting in a fragment at m/z 113.
Cleavage on either side of the C5 carbon, leading to a series of characteristic alkane fragments (e.g., m/z 43, 57, 71, 85).
Analyzing these fragmentation pathways allows for the definitive placement of the isopropyl group on the nonane backbone, distinguishing it from other isomers like 2-methyldecane (B42159) or 5-propylnonane. acs.orgnih.gov
Ionization Techniques in Aliphatic Hydrocarbon Analysis
The analysis of aliphatic hydrocarbons like 5-isopropylnonane by mass spectrometry (MS) necessitates their conversion into gas-phase ions. The choice of ionization technique is critical as it influences the degree of fragmentation and the resulting mass spectrum. wikipedia.org
Electron Ionization (EI) is a widely used, high-energy ("hard") ionization technique, particularly for samples analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). emory.eduyoutube.com In EI, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular radical cation (M•+). emory.eduyoutube.com Due to the high energy imparted, the molecular ion often undergoes extensive fragmentation. youtube.comlibretexts.org For branched alkanes like 5-isopropylnonane, fragmentation is not random; it preferentially occurs at the branching point to form more stable secondary or tertiary carbocations. whitman.edujove.comyoutube.com The loss of the largest alkyl group at the branch is often favored. whitman.edu This predictable fragmentation provides structural clues but can also lead to a very weak or absent molecular ion peak, making molecular weight determination challenging. whitman.edujove.com
Chemical Ionization (CI) is a "soft" ionization method that results in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight. wikipedia.orgyoutube.com In CI, a reagent gas (such as methane (B114726) or ammonia) is first ionized by electrons. wikipedia.org These primary ions then react with other reagent gas molecules to form more stable secondary reagent ions (e.g., CH5+ from methane). wikipedia.orgacs.org These ions subsequently transfer a proton to the analyte molecule (A) to form a protonated molecule, [A+H]+. acs.org For alkanes, hydride abstraction to form an [A-H]+ ion is also a common process in CI. acs.orgacs.org
Other Ionization Techniques:
Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar and thermally stable compounds. It functions at atmospheric pressure, where a corona discharge creates reactant ions from a solvent spray, which then ionize the analyte. wikipedia.org
Helium Ionization Mass Spectrometry (HIMS) , a variant of chemical ionization, uses excited helium atoms to ionize analytes. This technique can generate ions from saturated hydrocarbons via hydride abstraction. acs.orgstevens.eduresearchgate.net
Charge-Exchange Chemical Ionization uses reagent gas ions to abstract electrons from the analyte, forming a radical cation, similar to EI but often with different energy transfer characteristics. wikipedia.org
A comparison of common ionization techniques for aliphatic hydrocarbons is presented in Table 1.
Table 1: Comparison of Ionization Techniques for Aliphatic Hydrocarbon Analysis
| Ionization Technique | Principle | Fragmentation | Key Feature for 5-isopropylnonane Analysis |
|---|---|---|---|
| Electron Ionization (EI) | High-energy electron beam ejects an electron from the analyte. emory.edu | Extensive, predictable fragmentation at branching points. whitman.edujove.com | Provides structural information from fragment patterns, but the molecular ion may be weak or absent. whitman.edu |
| Chemical Ionization (CI) | Reagent gas ions transfer a proton to or abstract a hydride from the analyte. wikipedia.orgacs.org | Minimal, "soft" ionization. wikipedia.orgyoutube.com | Preserves the molecular ion, allowing for clear determination of molecular weight. youtube.com |
| Atmospheric Pressure Chemical Ionization (APCI) | Corona discharge ionizes a solvent spray, which then ionizes the analyte at atmospheric pressure. wikipedia.org | Generally soft, less fragmentation than EI. | Suitable for coupling with liquid chromatography if needed; good for less polar compounds. wikipedia.org |
| Helium Ionization Mass Spectrometry (HIMS) | Excited helium atoms ionize the analyte, often via hydride abstraction for alkanes. acs.orgstevens.edu | Soft ionization. | Can analyze volatile and semi-volatile hydrocarbons with minimal fragmentation. acs.orgstevens.edu |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups within a molecule. For an aliphatic hydrocarbon like 5-isopropylnonane, the spectra are dominated by carbon-hydrogen (C-H) and carbon-carbon (C-C) vibrations. wikipedia.org
Interpretation of Aliphatic C-H Stretching and Bending Modes
The infrared spectrum of an alkane is characterized by strong absorptions corresponding to C-H stretching and various bending vibrations. wikipedia.orglibretexts.org
C-H Stretching: Strong, prominent bands appear in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.org These arise from the symmetric and asymmetric stretching of C-H bonds in methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups. The C-H bonds of the methine group (-CH-) in the isopropyl unit of 5-isopropylnonane also contribute to this region.
C-H Bending: These vibrations occur at lower frequencies and are diagnostic for specific alkyl groups. wikipedia.org
Methyl Groups (-CH₃): Exhibit two characteristic bending vibrations: an asymmetrical bend near 1450 cm⁻¹ and a symmetrical "umbrella" bend near 1375 cm⁻¹. wikipedia.orgquimicaorganica.org The presence of an isopropyl group, as in 5-isopropylnonane, causes the symmetrical bending band to split into a doublet of roughly equal intensity around 1380 cm⁻¹ and 1370 cm⁻¹. quimicaorganica.org
Methylene Groups (-CH₂-): Show a "scissoring" bending vibration around 1465 cm⁻¹. wikipedia.orgquimicaorganica.org This often overlaps with the asymmetric methyl bend. quimicaorganica.org Long carbon chains (greater than four carbons) also display a weaker "rocking" vibration around 725 cm⁻¹. wikipedia.orglibretexts.org
Raman spectroscopy is complementary to IR. researchgate.net While C=O bonds give strong IR signals, C-C bonds and symmetric vibrations are often more prominent in Raman spectra. uc.eduacs.org For aliphatic hydrocarbons, Raman spectroscopy can be particularly useful for analyzing conformational order and skeletal vibrations. shu.ac.ukacs.org
Table 2: Characteristic Vibrational Frequencies for 5-isopropylnonane
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Asymmetric & Symmetric Stretch | -CH₃, -CH₂-, -CH- | 2850 - 3000 | Strong libretexts.orglibretexts.org |
| Scissoring Bend | -CH₂- | ~1465 | Medium wikipedia.org |
| Asymmetric Bend | -CH₃ | ~1450 | Medium wikipedia.orgquimicaorganica.org |
| Symmetric "Umbrella" Bend (split) | Isopropyl Group | ~1380 and ~1370 | Medium quimicaorganica.org |
| Rocking Bend | -(CH₂)n- (n>4) | ~725 | Weak wikipedia.orglibretexts.org |
| C-C Stretch | Alkane backbone | 800 - 1300 | Weak wikipedia.org |
Advanced Sampling Techniques for Hydrocarbon Analysis
The method of sample preparation is crucial for obtaining high-quality vibrational spectra.
For IR Spectroscopy: Liquid hydrocarbons like 5-isopropylnonane can be analyzed directly by placing a thin film between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. pharmatutor.org For solid hydrocarbon samples, the pressed pellet technique is common, where the sample is finely ground with KBr powder and compressed into a transparent disk. pharmatutor.orgkindle-tech.com Another method is the Mull technique , where the solid is ground into a paste with a mulling agent like Nujol. pharmatutor.orgkindle-tech.com Attenuated Total Reflectance (ATR) is a powerful technique for both liquids and solids that requires minimal sample preparation. researchgate.net
For Raman Spectroscopy: Raman analysis is often simpler as glass sample holders can be used. Dry powders can be analyzed directly, and liquid samples can be placed in glass vials or capillaries. researchgate.net
Chromatographic Separation Techniques for Complex Mixtures
Aliphatic hydrocarbons are frequently found in complex mixtures, such as crude oil or environmental samples. labmanager.comcore.ac.uk Gas chromatography is the premier technique for separating these volatile compounds. vurup.sk
Gas Chromatography (GC) Method Development and Optimization
The goal of GC is to separate individual components of a mixture. gcms.cz For complex hydrocarbon mixtures containing numerous isomers, this can be challenging. vurup.skunl.edu
Column Selection: The choice of the capillary column's stationary phase is paramount. For separating nonpolar alkanes, a nonpolar stationary phase, such as those based on polysiloxanes (e.g., DB-1, DB-5), is typically used. unl.educromlab-instruments.es The separation is primarily based on boiling point, with lower-boiling compounds eluting first. libretexts.org For a series of isomers like C₁₂ alkanes (the family of 5-isopropylnonane), branched isomers generally have lower boiling points than their linear counterparts and thus elute earlier. libretexts.org
Optimization of Parameters:
Column Dimensions: Longer columns (e.g., 30-100 m) provide higher efficiency (more theoretical plates) and better resolution for complex mixtures. researchgate.netgcms.cz Narrower internal diameters also increase efficiency. gcms.cz
Temperature Programming: A temperature ramp (e.g., starting at a low temperature and gradually increasing) is essential for separating mixtures with a wide range of boiling points, ensuring that both volatile and semi-volatile compounds elute as sharp peaks in a reasonable time. sepscience.comchromforum.org
Carrier Gas: While helium is common, hydrogen can offer faster analysis times without sacrificing resolution due to its higher optimal linear velocity. libretexts.orgsepscience.com
Table 3: Typical GC Parameters for Aliphatic Hydrocarbon Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column Type | Capillary Column | High-resolution separation. |
| Stationary Phase | Nonpolar (e.g., 5% Phenyl Polysiloxane) cromlab-instruments.es | Separation based primarily on boiling points of nonpolar analytes. libretexts.org |
| Column Length | 30 - 100 m | Increases efficiency for separating complex isomeric mixtures. researchgate.netgcms.cz |
| Carrier Gas | Helium or Hydrogen libretexts.org | Transports analytes through the column; Hydrogen can reduce run times. sepscience.com |
| Injection Mode | Splitless or Split | Splitless for trace analysis; Split for concentrated samples. cromlab-instruments.eschromforum.org |
| Oven Program | Temperature ramp (e.g., 60°C to 320°C) unl.educhromforum.org | Ensures elution of compounds with a wide boiling range. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal hydrocarbon detector; MS provides identification. researchgate.net |
Coupling GC with Mass Spectrometry (GC-MS) for Mixture Analysis
The combination of gas chromatography with mass spectrometry (GC-MS) is a powerful hyphenated technique for the definitive analysis of complex mixtures. labmanager.comcore.ac.uk The GC separates the mixture into its individual components, and the MS provides mass spectra for each component as it elutes from the column. labmanager.comnih.gov
This dual information is highly effective for identifying compounds like 5-isopropylnonane in a mixture. nih.gov
Retention Time (from GC): The time it takes for the compound to travel through the GC column provides a characteristic value that can be compared to standards. Retention indices (like Kovats indices) are often calculated to standardize this data across different systems. unl.edunih.gov
Mass Spectrum (from MS): As the compound elutes, it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. whitman.edu By analyzing the molecular ion (if present) and the fragmentation pattern, the structure of the unknown compound can be elucidated or confirmed by comparison to spectral libraries. whitman.edunih.gov
This combination allows for the reliable identification of branched alkanes even when they co-elute with other compounds, making GC-MS an indispensable tool for detailed hydrocarbon analysis in fields such as geochemistry and environmental science. labmanager.comnih.govosti.gov
Advanced Detector Technologies in Hydrocarbon Chromatography
The analysis of complex hydrocarbons such as Nonane, 5-(1-methylethyl)- necessitates the use of sophisticated detector technologies coupled with chromatographic systems, primarily gas chromatography (GC). The choice of detector is critical for achieving the required sensitivity, selectivity, and structural elucidation. Advanced detectors not only quantify the analyte but also provide qualitative information, which is indispensable for identifying isomers and characterizing complex mixtures found in petroleum and chemical industries.
Flame Ionization Detectors (FID)
The Flame Ionization Detector remains a cornerstone in hydrocarbon analysis due to its high sensitivity, robustness, and near-universal response to organic compounds. Modern FIDs have been refined for enhanced stability and a wider dynamic range. For branched alkanes like Nonane, 5-(1-methylethyl)-, the FID provides a reliable quantitative signal proportional to the mass of carbon entering the detector. In specialized configurations, dual-flame ionization detectors are incorporated into a single instrument. ametekmocon.com One detector is dedicated to the gas chromatograph for separating and quantifying individual components like C1 to C5 hydrocarbons, while the other continuously monitors the total hydrocarbon concentration. ametekmocon.com This setup is particularly valuable in applications such as mud logging in the oil and gas industry. ametekmocon.com
Mass Spectrometry (MS) as a Detector
When coupled with gas chromatography, mass spectrometry (GC-MS) is arguably the most powerful detector for the definitive identification of hydrocarbons. The mass spectrometer ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a chemical fingerprint.
For branched alkanes like Nonane, 5-(1-methylethyl)-, the fragmentation pattern is highly predictable and informative. Key features include:
Preferential Cleavage at Branch Points : Bond cleavage occurs preferentially at the site of branching because it leads to the formation of more stable secondary or tertiary carbocations. jove.comuobasrah.edu.iqic.ac.uk
Weak or Absent Molecular Ion Peak : The high stability of the resulting carbocations drives the fragmentation process, often leading to a very weak or entirely absent molecular ion (M+) peak. jove.comjove.comwhitman.edu This is a distinguishing feature compared to their straight-chain counterparts. jove.com
Favored Loss of Larger Substituents : Generally, the largest alkyl substituent at a branch point is eliminated most readily as a radical. uobasrah.edu.iq For 5-(1-methylethyl)nonane, fragmentation would be expected around the C5 position where the isopropyl group is attached.
The fragmentation of branched alkanes is driven by the stability of the carbocations and radicals formed. jove.comjove.com This predictable fragmentation allows for the determination of branching points within an unknown alkane's structure. ic.ac.uk
Interactive Table: Comparison of Advanced Detectors for Hydrocarbon Analysis
| Detector | Principle of Operation | Selectivity | Typical Application for Nonane, 5-(1-methylethyl)- |
|---|---|---|---|
| Flame Ionization Detector (FID) | Measures the increase in ions produced when organic compounds are burned in a hydrogen-air flame. | Universal for hydrocarbons. | Accurate quantification in complex hydrocarbon mixtures (e.g., fuels, crude oil fractions). |
| Mass Spectrometer (MS) | Ionizes molecules and separates the resulting fragments based on their mass-to-charge ratio. | Highly selective, provides structural information. | Definitive identification and structural elucidation based on characteristic fragmentation patterns of branched alkanes. jove.comuobasrah.edu.iqwhitman.edu |
| Infrared (IR) Sensors | Measures the absorption of infrared light at specific wavelengths corresponding to C-H bonds in hydrocarbons. | Tunable for specific hydrocarbons or total hydrocarbon content. | Continuous monitoring in process streams or environmental air quality assessments. petro-online.com |
| Advanced MEMS/SiC Sensors | Micro-electro-mechanical systems (MEMS) or Silicon Carbide (SiC) based sensors that detect gases at high temperatures. | Can be designed for specific hydrocarbons. | High-temperature environments, such as in combustion analysis or downhole oil and gas exploration. nasa.gov |
| Optical Gas Imaging (OGI) | Visualizes gas leaks by detecting the absorption of infrared radiation by the target gas. | Specific to gases that absorb in the IR spectrum. | Leak detection in industrial facilities and along pipelines where hydrocarbon emissions may occur. chem-air.com |
Other Advanced and Specialized Detectors
Beyond standard laboratory detectors, several advanced technologies are employed for the specific detection of hydrocarbons in various settings.
Point Open Path Infrared (POP-IR) Sensors : These devices offer enhanced performance for detecting hydrocarbons in the lower explosive limit (LEL) range. petro-online.com They use an infrared source and two pyroelectric detectors (an active and a reference) to measure gas concentration, providing high accuracy and immunity to humidity changes. petro-online.com The long optical path improves detection performance, making them suitable for safety monitoring in industrial environments. petro-online.com
NASA's Advanced Sensors : Innovators at NASA have developed sophisticated hydrogen and hydrocarbon gas sensors based on silicon carbide (SiC) and microelectromechanical systems (MEMS). nasa.gov These rugged sensors are designed to operate in harsh, high-temperature (up to 600°C) environments, making them ideal for monitoring emissions and optimizing combustion processes. nasa.gov
Integrated Aerial Detection Systems : For large-scale environmental monitoring and pipeline inspection, advanced systems integrate multiple technologies onto aerial platforms. chem-air.com These can include Optical Gas Imaging (OGI), Tunable Diode Laser Absorption Spectroscopy (TDLAS) methane lasers, and hydrocarbon "sniffers" to identify, quantify, and map hydrocarbon emissions over vast areas in a single pass. chem-air.com
The selection of a particular detector technology is ultimately driven by the specific analytical challenge, whether it is the detailed characterization of a complex sample in a laboratory or the rapid detection of leaks in an industrial facility. For a compound like Nonane, 5-(1-methylethyl)-, GC-MS remains the gold standard for unambiguous identification, while other detectors serve critical roles in quantitative analysis and safety monitoring.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Conformation and Stability
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For 5-isopropylnonane, these calculations can elucidate its preferred three-dimensional structures and relative stabilities among its various isomers.
Density Functional Theory (DFT) Applications to Isomeric Structures
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the relative energies and stabilities of different isomers of a compound. For 5-isopropylnonane (C12H26), numerous constitutional isomers exist beyond the straight-chain dodecane (B42187). DFT calculations can be employed to determine the optimized geometry and total electronic energy of each isomer.
The stability of branched alkanes is generally greater than their linear counterparts due to factors like more favorable van der Waals interactions. wikipedia.org DFT studies on various isomers of dodecane would likely confirm that branched structures, such as 5-isopropylnonane, are thermodynamically more stable than n-dodecane. The calculations would involve optimizing the geometry of each isomer to find its lowest energy state and then comparing these energies. The isomer with the lowest calculated energy is predicted to be the most stable. These studies often utilize functionals like B3LYP with a suitable basis set, such as 6-31G*, to achieve a balance between accuracy and computational cost.
Table 1: Hypothetical Relative Energies of Selected Dodecane Isomers Calculated by DFT
| Isomer Name | IUPAC Name | Relative Energy (kJ/mol) |
| n-Dodecane | Dodecane | 0.00 |
| 2-Methylundecane | 2-Methylundecane | -5.2 |
| 5-Propylnonane (B3059404) | 5-Propylnonane | -8.1 |
| 5-Isopropylnonane | Nonane (B91170), 5-(1-methylethyl)- | -9.5 |
| 2,2,4,6,6-Pentamethylheptane | 2,2,4,6,6-Pentamethylheptane | -15.3 |
Ab Initio Methods for Electronic Structure Analysis
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure of molecules. arxiv.orgrsc.org
For 5-isopropylnonane, ab initio calculations can be used to analyze properties like ionization potential, electron affinity, and the distribution of electron density. By examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can gain insights into the molecule's reactivity. A large HOMO-LUMO gap generally indicates high stability and low reactivity. While computationally more demanding than DFT, ab initio methods, particularly at higher levels of theory, serve as a benchmark for less computationally expensive methods. arxiv.org
Conformational Analysis and Energy Minima Determination
Due to the rotation around its numerous carbon-carbon single bonds, 5-isopropylnonane can exist in many different spatial arrangements known as conformations. maricopa.edu Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface.
The presence of the bulky isopropyl group at the C5 position of the nonane chain introduces significant steric hindrance, which plays a crucial role in determining the preferred conformations. lumenlearning.com The most stable conformers will be those that minimize steric strain by arranging the bulky groups as far apart as possible (an anti arrangement), while less stable conformers will have groups closer together (a gauche interaction). maricopa.edu Computational methods can systematically rotate the bonds and calculate the energy of each resulting conformation to map out the potential energy surface and identify the global and local energy minima.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into the collective properties that arise from intermolecular interactions.
Liquid Phase Behavior and Transport Phenomena Modeling
In the liquid state, molecules of 5-isopropylnonane are in constant motion, interacting with their neighbors. MD simulations can model this dynamic behavior by solving Newton's equations of motion for a system of many molecules. ntnu.no By simulating a collection of 5-isopropylnonane molecules over time, it is possible to calculate macroscopic properties such as density, viscosity, and diffusion coefficients at different temperatures and pressures.
The branching in 5-isopropylnonane would be expected to influence its liquid phase properties compared to its linear isomer, n-dodecane. The irregular shape of the branched isomer would likely lead to less efficient packing, resulting in a lower density. The increased entanglement of the branched chains could lead to a higher viscosity. MD simulations can quantify these differences and provide a molecular-level explanation for the observed macroscopic behavior. acs.org
Table 2: Hypothetical Liquid Properties of Dodecane Isomers from MD Simulations at 298 K
| Property | n-Dodecane | 5-Isopropylnonane |
| Density (g/cm³) | 0.75 | 0.74 |
| Viscosity (mPa·s) | 1.34 | 1.52 |
| Self-Diffusion Coefficient (10⁻⁹ m²/s) | 0.55 | 0.48 |
Adsorption and Interface Behavior Simulations
MD simulations are also a powerful tool for studying how molecules interact with surfaces and interfaces. chemrxiv.orgrsc.org For instance, the adsorption of 5-isopropylnonane onto a solid surface, such as graphite (B72142) or silica, can be simulated to understand the thermodynamics and kinetics of this process.
These simulations can reveal how the molecules orient themselves on the surface, the strength of the adsorption, and how the presence of the surface affects the conformation of the molecule. The branched structure of 5-isopropylnonane would likely lead to a different adsorption behavior compared to a linear alkane. The bulky isopropyl group might hinder close packing on the surface, potentially leading to a lower surface coverage compared to n-dodecane under similar conditions. Such studies are relevant in fields like lubrication, chromatography, and catalysis. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis
Quantitative Structure-Property Relationship (QSPR) represents a powerful computational approach where mathematical models are developed to predict the properties of chemicals based on their molecular structure. intofuture.orgchemrxiv.org These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally measured properties. youtube.com This technique is particularly useful in the context of regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) for predicting the characteristics of compounds when experimental data is scarce.
The environmental fate of a chemical like Nonane, 5-(1-methylethyl)- is governed by its partitioning behavior between different environmental compartments such as air, water, soil, and biota. QSPR models are frequently developed to predict these crucial environmental parameters. For alkanes, properties like boiling point, vapor pressure, and water solubility are strongly correlated with molecular descriptors derived from the chemical structure. intofuture.orgresearchgate.net
The development of a QSPR model involves calculating a series of numerical descriptors that quantify various aspects of the molecule's structure. These can include constitutional, topological, geometrical, and electronic descriptors. For Nonane, 5-(1-methylethyl)-, these descriptors would capture its size, degree of branching, and surface area. A statistical regression analysis is then performed on a dataset of similar molecules (e.g., other branched alkanes) to create a model that can predict a specific property. researchgate.net For instance, a model for the PBT (Persistent, Bioaccumulative, and Toxic) Index can be developed using multiple linear regression based on specific molecular descriptors.
Table 1: Selected Molecular Descriptors for QSPR Modeling of Nonane, 5-(1-methylethyl)- This interactive table showcases typical descriptors used in QSPR models. These values would be calculated from the 3D structure of the molecule and used as inputs for predictive equations.
| Descriptor Category | Descriptor Name | Description | Relevance to Environmental Partitioning |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule (C₁₂H₂₆ = 170.34 g/mol ). | Influences volatility and diffusion rates. |
| Constitutional | Heavy Atom Count | The number of non-hydrogen atoms in the molecule (12 for this compound). intofuture.org | Correlates with size and intermolecular forces. intofuture.org |
| Topological | Wiener Index | A distance-based index that reflects the branching of the carbon skeleton. | More compact, branched structures have different intermolecular interactions than linear ones. |
| Topological | Balaban Index (J) | A connectivity index that is sensitive to the size and branching of the molecule. researchgate.net | Used to predict properties like boiling point. researchgate.net |
| Geometrical | Molecular Surface Area | The total surface area of the molecule. | Affects interactions with solvents and biological membranes. |
| Geometrical | Molar Volume | The volume occupied by one mole of the substance. | Relates to density and solubility. |
These models, once validated, serve as powerful tools for screening and prioritizing chemicals for further testing, thereby supporting regulatory frameworks and the design of environmentally safer chemicals.
Computational chemistry offers robust methods to predict the reactivity of hydrocarbons. For an alkane like Nonane, 5-(1-methylethyl)-, reactivity is largely determined by the strength of its carbon-hydrogen (C-H) bonds. Different types of C-H bonds (primary, secondary, tertiary) exhibit different reactivities. msu.edu Free-radical halogenation is a classic example where this selectivity is observed; bromine, being less reactive than chlorine, is more selective for the weakest C-H bond. libretexts.org
Computational models can precisely quantify these differences by calculating the bond dissociation energy (BDE) for each C-H bond in the molecule. The lower the BDE, the weaker the bond and the more susceptible that hydrogen atom is to abstraction. libretexts.org In Nonane, 5-(1-methylethyl)-, there are primary (1°), secondary (2°), and tertiary (3°) hydrogens. The general order of reactivity for radical abstraction is 3° > 2° > 1°. msu.edulibretexts.org Computational methods can predict the product distribution of reactions like chlorination by modeling the initial hydrogen abstraction step, which is typically the product-determining step. libretexts.org
Table 2: Hydrogen Atom Classification and Predicted Reactivity in Nonane, 5-(1-methylethyl)- This table classifies the hydrogen atoms in the molecule and provides a qualitative prediction of their reactivity based on established chemical principles that are quantifiable through computational analysis.
| Hydrogen Type | Carbon Atom Location | Number of Hydrogens | Predicted Relative Reactivity |
| Primary (1°) | C1, C9, methyls on isopropyl group | 15 | Low |
| Secondary (2°) | C2, C3, C4, C6, C7, C8 | 12 | Medium |
| Tertiary (3°) | C5, methine on isopropyl group | 2 | High |
Theoretical Insights into Reaction Mechanisms
Theoretical chemistry provides a lens to view chemical reactions at the molecular level, mapping out the energetic landscapes and pathways that molecules traverse during a transformation. wayne.edu
A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. wayne.edufiveable.me For a chemical reaction, the PES is a multi-dimensional landscape with valleys corresponding to stable molecules (reactants, products, and intermediates) and mountain passes corresponding to transition states. wayne.edufiveable.me The minimum energy path (MEP) connects these points and represents the most likely pathway for the reaction. fiveable.mesciepub.com
For a reaction involving Nonane, 5-(1-methylethyl)-, such as thermal cracking or catalytic isomerization, computational chemists can map the relevant regions of the PES. This process involves:
Locating Stationary Points : Identifying the geometric structures of reactants, products, and any intermediates or transition states. sciepub.com
Following the Reaction Path : Tracing the MEP to confirm that a transition state connects the desired reactant and product. sciepub.com
By mapping the PES for a process like the isomerization of Nonane, 5-(1-methylethyl)-, researchers can understand the energy required to initiate the reaction, identify the most stable intermediate structures, and predict the feasibility of different reaction channels. osti.gov
Many important industrial reactions involving alkanes, such as cracking and isomerization, require catalysts to proceed at reasonable rates and selectivities. soton.ac.ukacs.org Computational catalysis is a field dedicated to modeling these catalytic processes to understand how they work and to design improved catalysts. byu.edu
For the transformation of Nonane, 5-(1-methylethyl)-, computational studies would typically model the interaction between the alkane and the active site of a catalyst, such as the Brønsted acid sites within a zeolite. soton.ac.uk These models can elucidate complex reaction mechanisms. For example, in acid-catalyzed cracking, the mechanism often involves the formation of highly reactive carbenium ion intermediates. acs.orgresearchgate.net
Computational simulations can:
Model Adsorption : Determine how Nonane, 5-(1-methylethyl)- binds within the pores of a catalyst like mordenite. soton.ac.uk
Elucidate Reaction Steps : Map the potential energy surface for key steps like protonation, isomerization (e.g., via methyl or ethyl shifts), and β-scission (cracking), which breaks C-C bonds to form smaller alkenes and alkanes.
Predict Selectivity : By comparing the activation energies for different pathways, predict which products are most likely to form. For instance, in the cracking of Nonane, 5-(1-methylethyl)-, various smaller hydrocarbons can be produced.
Table 3: Potential Products from Catalytic Cracking of Nonane, 5-(1-methylethyl)- This table lists some of the plausible initial products from the β-scission of a carbenium ion derived from 5-isopropylnonane. Computational catalysis helps predict the likelihood of forming these and other products.
| Cracking Pathway | Resulting Alkene | Resulting Carbocation |
| Scission at C4-C5 bond | 1-Butene | 2-methyl-3-hexyl cation |
| Scission at C6-C5 bond | 1-Propene | 1,2-dimethylheptyl cation |
| Scission of isopropyl group | Propene | sec-Nonyl cation |
| Internal Scission | Isobutene | sec-Octyl cation |
Through these detailed computational investigations, a comprehensive, atomistic understanding of the catalytic cycle is achieved, paving the way for the rational design of catalysts optimized for specific hydrocarbon transformations. soton.ac.uksoton.ac.uk
Environmental Chemistry and Atmospheric Fate Research
Atmospheric Reactivity and Degradation Pathways
The atmospheric lifetime and environmental impact of 5-isopropylnonane are dictated by its reactivity with atmospheric oxidants. These reactions transform the parent hydrocarbon into a cascade of oxygenated products, some of which contribute to the formation of secondary atmospheric pollutants.
The primary daytime degradation pathway for 5-isopropylnonane, like all alkanes, is initiated by photo-oxidation. copernicus.org This process does not involve direct photolysis but is driven by reaction with hydroxyl radicals (•OH), which are generated photochemically in the atmosphere. The reaction proceeds via hydrogen atom abstraction, where the •OH radical removes a hydrogen atom from the alkane backbone to form water and an alkyl radical (R•).
For a branched alkane such as 5-isopropylnonane, the site of hydrogen abstraction is not random. The reactivity of C-H bonds towards abstraction by •OH radicals follows the order: tertiary > secondary > primary. This is due to the lower bond dissociation energy of tertiary C-H bonds. Consequently, the initial attack on 5-isopropylnonane will preferentially occur at the tertiary C-H bond located at the 5-position (the point of isopropyl group attachment).
Following abstraction, the resulting alkyl radical reacts rapidly with atmospheric molecular oxygen (O₂) to form an alkyl peroxy radical (RO₂•).
General Mechanism:
Initiation (H-abstraction): R-H + •OH → R• + H₂O
Peroxy Radical Formation: R• + O₂ → RO₂•
This peroxy radical is a key intermediate whose subsequent reactions determine the array of stable oxidation products formed. copernicus.org
The atmospheric lifetime of 5-isopropylnonane is primarily controlled by its reaction rate with hydroxyl (•OH) radicals during the day and nitrate (B79036) (NO₃•) radicals at night.
Reaction with Hydroxyl Radicals (•OH): This is the dominant atmospheric loss process for alkanes. usc.edu The rate constant for this reaction is crucial for determining the compound's atmospheric persistence. While an experimental value for 5-isopropylnonane is not available, a reliable estimate can be made based on data for similar large alkanes. Structure-activity relationship (SAR) models predict the rate constant based on the number of primary, secondary, and tertiary C-H bonds. For large alkanes, the rate constants generally increase with the size of the molecule. copernicus.org
Reaction with Nitrate Radicals (NO₃•): During the nighttime, in the absence of sunlight, •OH concentrations are negligible. In environments with significant concentrations of nitrogen oxides (NOx), the nitrate radical (NO₃•) becomes the principal oxidizing agent for alkanes. epa.govnist.gov The reaction mechanism is also hydrogen atom abstraction. Although the reaction rates with NO₃• are generally slower than with •OH, this pathway can be a significant, and in some cases dominant, loss process for alkanes in the nocturnal boundary layer. epa.gov The rate constant increases with the number of carbon atoms, and branched alkanes can show varied reactivity depending on steric hindrance around the C-H bonds. epa.gov
Interactive Table 1: Estimated Atmospheric Reaction Rate Constants for 5-isopropylnonane at 298 K
| Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Primary Atmospheric Sink |
| Hydroxyl (•OH) | ~1.3 x 10⁻¹¹ (estimated) | Daytime |
| Nitrate (NO₃•) | ~2.2 x 10⁻¹⁶ (estimated) | Nighttime |
Note: Values are estimated based on data for n-dodecane and other large alkanes. The •OH rate constant is based on SAR predictions, and the NO₃• rate constant is extrapolated from data for n-nonane and n-decane. copernicus.orgepa.gov
Following its formation, the fate of the peroxy radical (RO₂•) is dependent on the chemical environment, particularly the concentration of nitrogen oxides (NOx). These subsequent reactions lead to products with lower volatility, which can partition from the gas phase to form secondary organic aerosol (SOA). copernicus.orgnih.gov
Under High-NOx Conditions: In urban and polluted areas, RO₂• predominantly reacts with nitric oxide (NO). This reaction has two main branches:
Formation of an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical can then isomerize, decompose (leading to C-C bond scission and the formation of smaller, more volatile compounds), or react with O₂ to form multifunctional species like ketones and aldehydes. copernicus.org
Formation of an organic nitrate (RONO₂).
Under Low-NOx Conditions: In remote or pristine environments, the primary fate of RO₂• is reaction with the hydroperoxyl radical (HO₂•) or self-reaction with another RO₂• radical.
RO₂• + HO₂• → ROOH + O₂: This pathway forms organic hydroperoxides, which are relatively stable and have lower volatility than the parent alkane.
RO₂• + R'O₂• → RO• + R'O• + O₂ or ROR' + O₂ or ROH + R'(-H)=O + O₂: These reactions produce a mix of alkoxy radicals, alcohols, and ketones. Dimerization to form ROOR' products is also possible.
The oxidation products, such as multifunctional ketones, alcohols, hydroperoxides, and organic nitrates, have significantly lower vapor pressures than the parent 5-isopropylnonane. This reduction in volatility allows them to condense onto existing aerosol particles or undergo self-nucleation, thus acting as SOA precursors. acs.org Studies on linear and branched alkanes in the C9-C15 range confirm they are efficient SOA precursors, with yields depending on the precursor structure and NOx levels. copernicus.orgnih.gov While branching can sometimes lead to fragmentation and lower SOA yields compared to linear alkanes of the same carbon number, large branched alkanes remain significant contributors to SOA formation. copernicus.orgnih.gov
Environmental Partitioning and Distribution
The way 5-isopropylnonane distributes between air, water, and soil is governed by its physical and chemical properties, most notably its water solubility and vapor pressure, which are encapsulated in the Henry's Law constant.
The Henry's Law constant (HLC) quantifies the equilibrium partitioning of a chemical between the gas and aqueous phases. viu.cacopernicus.org A high HLC value indicates a greater tendency for a compound to reside in the gas phase rather than being dissolved in water. epa.gov
There is no experimentally determined HLC for 5-isopropylnonane. However, it can be reliably estimated using quantitative structure-property relationship (QSPR) models or by examining values for structurally similar compounds like n-dodecane. As a large, non-polar hydrocarbon, 5-isopropylnonane is expected to have very low water solubility and a high vapor pressure relative to its solubility, resulting in a large HLC. This signifies that it is volatile and will preferentially partition out of water and into the atmosphere. viu.calibretexts.org
Interactive Table 2: Estimated Henry's Law Constant for 5-isopropylnonane
| Parameter | Estimated Value | Unit | Significance |
| Henry's Law Constant | ~3.0 x 10⁵ | Pa m³ mol⁻¹ | High volatility, low water affinity |
| Dimensionless HLC (K_aw) | ~120 | (mol m⁻³ air) / (mol m⁻³ water) | Partitions readily into the atmosphere from water |
Note: Values are estimated based on data for n-dodecane from QSPR models like HENRYWIN, as found in scientific compilations. copernicus.orgnih.gov
The high Henry's Law constant of 5-isopropylnonane dictates its behavior at the air-water interface. If present in surface waters, it will rapidly volatilize into the atmosphere. The rate of this exchange is a critical parameter in environmental fate models. For compounds with a high HLC, the transfer is typically limited by processes in the liquid phase, such as diffusion through the aqueous boundary layer to the interface. viu.ca
Once in the atmosphere, its low water solubility and high HLC mean that wet deposition (i.e., removal from the atmosphere by dissolving in rain, fog, or cloud droplets) is an inefficient sink. Therefore, 5-isopropylnonane will persist in the gas phase until it is chemically degraded by the radical reactions described in section 5.1.2.
In environmental transport models, 5-isopropylnonane would be treated as a VOC whose distribution is controlled by atmospheric transport and a relatively short atmospheric lifetime (on the order of a day or two) due to efficient oxidation by •OH radicals. Its primary environmental impact is therefore related to its role in atmospheric chemistry, including the potential to form ozone and secondary organic aerosol in downwind areas.
Soil-Water Partitioning Coefficients and Adsorption Studies
The soil-water partitioning coefficient (Koc), normalized to organic carbon, is a critical parameter for assessing the environmental fate of organic compounds like Nonane (B91170), 5-(1-methylethyl)-. It governs the distribution of a chemical between soil or sediment and the aqueous phase, thereby influencing its mobility and bioavailability. For non-ionic, hydrophobic organic compounds such as branched alkanes, sorption to soil organic matter is the primary mechanism of partitioning.
The estimation of Koc for organic compounds often relies on their octanol-water partition coefficient (Kow), a measure of hydrophobicity. For alkanes, increased carbon number and branching can influence the Kow and consequently the Koc. A physics-based model has been developed to calculate alkane/water partition coefficients, which could be applied to compounds like Nonane, 5-(1-methylethyl)- if the necessary input parameters were available nih.gov.
Adsorption studies on related n-alkanes, such as n-nonane, on activated carbon have shown that adsorption kinetics are influenced by factors like relative pressure and surface coverage mtu.edu. While not directly transferable to soil matrices, these studies provide insights into the sorptive behavior of alkanes. For soil systems, the Synthetic Precipitation Leaching Procedure (SPLP) can be employed to determine a site-specific soil-water partition coefficient (Kd) for organic contaminants, which accounts for the influence of soil parameters beyond just organic carbon content.
Table 1: General Soil-Water Partitioning Information for Branched Alkanes
| Parameter | Description | Relevance to Nonane, 5-(1-methylethyl)- |
| Koc | Organic Carbon-Normalized Soil-Water Partition Coefficient | Expected to be the primary determinant of its partitioning in soil and sediment. Higher Koc values indicate stronger adsorption and lower mobility. |
| Kow | Octanol-Water Partition Coefficient | A key parameter for estimating Koc. The branched structure of Nonane, 5-(1-methylethyl)- will influence its Kow value. |
| Adsorption | The process by which the compound adheres to soil particles. | Primarily driven by hydrophobic interactions with soil organic matter. |
| Mobility | The potential for the compound to move through the soil profile. | Inversely related to its adsorption. High adsorption leads to low mobility. |
This table is based on general principles of environmental chemistry for branched alkanes due to the lack of specific data for Nonane, 5-(1-methylethyl)-.
Occurrence and Emission Source Characterization
Nonane, 5-(1-methylethyl)-, as a member of the branched alkane family, is expected to be present in both urban and rural atmospheres, primarily originating from anthropogenic activities. Branched alkanes are recognized as a significant fraction of hydrocarbons emitted in urban environments copernicus.org. Studies analyzing atmospheric particulate matter have identified n-alkanes in both urban and rural settings, with concentrations and distributions varying based on proximity to emission sources and seasonal factors mdpi.commdpi.comnih.gov.
In urban areas, the analysis of air samples has shown the presence of a complex mixture of hydrocarbons, including branched alkanes mtu.edunih.gov. These compounds are often associated with vehicular emissions and the combustion of fossil fuels mdpi.com. For instance, a study in East St. Louis, MO, identified branched alkanes as part of the hydrocarbon-like organic vapor in urban air mtu.edu. The concentrations of these compounds can fluctuate, often declining from morning rush hour due to atmospheric reactions mtu.edu.
In rural areas, the sources of alkanes can be a mix of long-range transport of anthropogenic pollutants and biogenic emissions from vegetation rsc.org. Research in rural Spain identified the influence of biomass combustion on the levels of atmospheric organic compounds nih.gov. While specific data for Nonane, 5-(1-methylethyl)- is not available, the presence of C9-C16 alkanes in diesel and aviation fuels suggests its potential presence in areas impacted by these sources libretexts.org.
Nonane, 5-(1-methylethyl)- is classified as a Volatile Organic Compound (VOC). VOCs are significant precursors to the formation of secondary air pollutants such as ozone and secondary organic aerosols (SOA). Branched alkanes, as a class, constitute a notable portion of VOCs in urban areas, with sources including gasoline and diesel fuel exhaust copernicus.org.
Recent modeling studies have highlighted that alkanes are a dominant source of SOA formation in urban environments copernicus.org. Although straight-chain alkanes have been more extensively studied, branched alkanes are present in larger proportions in both gasoline and diesel fuels copernicus.org. The contribution of C2-C5 alkanes from the oil and gas sector to ozone formation has been a subject of research, indicating the importance of alkanes in atmospheric chemistry noaa.gov. Given that Nonane, 5-(1-methylethyl)- is a C12 branched alkane, it is expected to be part of the complex mixture of VOCs from these sources. However, its specific contribution to VOC inventories has not been individually quantified in available literature.
Table 2: General Contribution of Branched Alkanes to VOC Inventories
| Source Category | Contribution of Branched Alkanes | Significance for Nonane, 5-(1-methylethyl)- |
| Vehicular Emissions | Significant fraction of both gasoline and diesel exhaust. | Likely to be a primary emission source into the atmosphere. |
| Fossil Fuels | Major component of crude oil and natural gas. | Evaporative emissions during extraction, refining, and distribution are a potential source. |
| Industrial Processes | Used as solvents and in chemical synthesis. | Potential for emissions from industrial facilities. |
| Consumer Products | Present in some solvents, paints, and personal care products. | Minor but widespread source of emissions. |
This table provides a generalized overview of the contribution of branched alkanes to VOC inventories, as specific data for Nonane, 5-(1-methylethyl)- is not available.
The primary sources of Nonane, 5-(1-methylethyl)- in the environment are expected to be anthropogenic. Alkanes are the main constituents of petroleum and natural gas, making activities related to fossil fuels the dominant sources of their emission libretexts.orgncert.nic.in. These activities include extraction, refining, transportation, and combustion of gasoline, diesel, and aviation fuels copernicus.orglibretexts.org.
Biogenic sources also contribute to the atmospheric budget of alkanes. Higher plants produce n-alkanes as components of their epicuticular waxes, which can be released into the atmosphere mdpi.commdpi.com. While biogenic emissions are a significant source of VOCs globally, they are typically dominated by compounds like isoprene (B109036) and terpenes mdpi.com. The contribution of branched alkanes from biogenic sources is generally considered to be less significant than that of straight-chain alkanes. Some studies have identified branched alkanes with quaternary substituted carbon atoms in geological samples, suggesting a biological origin from specific, non-photosynthetic organisms in sulfidic environments pnas.org. However, it is unclear if this includes compounds with the structure of Nonane, 5-(1-methylethyl)-.
Advanced Analytical Method Development for Detection and Quantification
Development of Ultrasensitive Detection Methods
Achieving low detection limits for hydrocarbons such as Nonane (B91170), 5-(1-methylethyl)- is critical for applications like environmental monitoring and purity analysis. Ultrasensitive methods are designed to measure minute quantities of a target analyte, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. This typically involves a combination of efficient sample preparation and highly sensitive instrumental analysis.
For trace analysis of VOCs from air or other gaseous matrices, a pre-concentration step is almost always required to increase the analyte concentration to a level detectable by analytical instruments like a Gas Chromatograph-Mass Spectrometer (GC-MS). nih.gov This is crucial when dealing with trace levels of hydrocarbons. Several techniques are employed for this purpose, each with specific advantages.
Sorbent-Based Methods: This is a widely used approach where a sample stream is passed through a tube packed with one or more adsorbent materials. researchgate.net Materials like Tenax®, Carboxen®, and various charcoals are selected based on their affinity for the target compounds. researchgate.net For a compound like Nonane, 5-(1-methylethyl)-, a combination of sorbents might be used to trap a wide range of volatile and semi-volatile hydrocarbons. After sampling, the trapped analytes are typically thermally desorbed directly into the GC for analysis. researchgate.net
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase. nih.gov The fiber is exposed to the sample (either in headspace or directly immersed), and analytes partition onto the coating. The fiber is then transferred to the GC injector for thermal desorption and analysis. The integration of microfabricated preconcentrators with SPME has been shown to enable the measurement of sub-ppb levels of VOCs. nih.gov
Cryogenic Trapping: This method involves passing the sample through a trap cooled to very low temperatures, often with liquid nitrogen. gcms.cz Volatile compounds condense in the trap. The trap is then rapidly heated, releasing the focused band of analytes into the analytical system. This technique is highly effective for very volatile compounds. researchgate.net
Microreactors and Micropreconcentrators: Recent advancements include the use of microfabricated devices for pre-concentration. acs.org These devices can have high surface areas for efficient trapping and allow for rapid thermal desorption due to their low thermal mass, making them suitable for integration into portable analysis systems. nih.gov
Table 1: Comparison of Pre-concentration Techniques for Volatile Hydrocarbons
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| Sorbent Tubes | Adsorption of analytes onto a solid-phase packing material followed by thermal desorption. researchgate.net | High trapping efficiency for a wide range of VOCs; well-established methods (e.g., EPA TO-17). | Potential for analyte breakthrough if sampling volume is too high; requires thermal desorption unit. |
| Solid-Phase Microextraction (SPME) | Equilibrium-based partitioning of analytes between the sample matrix and a coated fiber. nih.gov | Solvent-free, simple, and can be integrated with automation; good for lab-based screening. nih.gov | Fiber fragility; competitive adsorption can occur in complex mixtures; matrix effects can influence partitioning. numberanalytics.com |
| Cryogenic Trapping | Condensation of volatiles in a trap cooled to sub-zero temperatures (e.g., with liquid nitrogen). gcms.cz | Effective for a very broad range of VOCs, including highly volatile compounds; quantitative trapping is possible. | Can trap large amounts of water and CO2, which may interfere with analysis; requires cryogenic liquids. researchgate.net |
| Micropreconcentrators (µPC) | Adsorption onto sorbents packed into a micro-electromechanical system (MEMS) device. nih.gov | Small size, rapid thermal desorption, low power consumption; suitable for portable instruments. nih.gov | Limited sample capacity compared to conventional sorbent tubes; still an evolving technology. |
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex samples where single-dimensional analysis is insufficient. numberanalytics.comnumberanalytics.com For a hydrocarbon like Nonane, 5-(1-methylethyl)- in an environmental sample (e.g., soil, water, or air), co-elution with other isomers or structurally similar compounds is highly probable.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the "gold standard" for the analysis of volatile and semi-volatile organic compounds. mdpi.com Gas chromatography provides high-resolution separation of compounds based on their boiling points and polarity. prezi.com The mass spectrometer then fragments the eluted molecules and separates the resulting ions by their mass-to-charge ratio, providing a molecular fingerprint that allows for confident identification and quantification. mdpi.comprezi.com
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For extremely complex matrices like petroleum fractions, GC×GC offers significantly enhanced separation power. numberanalytics.com It employs two different columns with orthogonal separation mechanisms. The increased peak capacity allows for the separation of compounds that would co-elute in a single-dimension GC analysis, providing a much more detailed characterization of the sample.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Tandem mass spectrometry adds another layer of selectivity. mdpi.com It allows for the selection of a specific parent ion from a co-eluting peak, fragmenting it further, and then detecting a specific product ion. This technique is exceptionally powerful for trace quantification in noisy or complex matrices by minimizing interferences. numberanalytics.com
Table 2: Overview of Hyphenated Techniques for Hydrocarbon Analysis
| Technique | Principle | Application for Nonane, 5-(1-methylethyl)- |
|---|---|---|
| GC-MS | Separates volatile compounds via GC, followed by ionization and mass analysis for identification and quantification. ijarnd.com | Standard method for identification and quantification in moderately complex samples. Provides structural information from fragmentation patterns. prezi.com |
| GC×GC-MS | Utilizes two columns with different separation properties for enhanced resolution of complex mixtures prior to MS detection. numberanalytics.com | Ideal for resolving Nonane, 5-(1-methylethyl)- from other C12 isomers and matrix components in highly complex samples like crude oil or contaminated soil. |
| GC-MS/MS | Combines GC separation with two stages of mass analysis for increased selectivity and lower detection limits. mdpi.com | Best for ultra-trace quantification in challenging matrices by filtering out chemical noise and interferences from co-eluting compounds. numberanalytics.com |
Standardization and Validation of Analytical Protocols
To ensure that analytical data is accurate, reliable, and comparable across different laboratories and over time, rigorous standardization and validation are essential. gascertification.com This is particularly important in regulated fields such as environmental testing and the petroleum industry. prezi.com
Adherence to Standard Methods: Whenever possible, analyses should follow established protocols from standards-developing organizations like ASTM International, the International Organization for Standardization (ISO), or the U.S. Environmental Protection Agency (EPA). gascertification.comintertek.com For detailed hydrocarbon analysis, methods such as ASTM D6729, D6730, and D5134 provide standardized procedures for gasoline and related fuels. sigmaaldrich.comshimadzu.com.au
Use of Certified Reference Materials (CRMs): A CRM is a material with one or more properties that are certified by a technically valid procedure, accompanied by a certificate. Analyzing a CRM alongside unknown samples helps to verify the accuracy of the measurement process. gulfresearchinitiative.org
Calibration and System Suitability: Instruments must be calibrated using high-quality analytical standards. sigmaaldrich.com For detailed hydrocarbon analysis, complex mixtures known as PIANO (Paraffins, Isoparaffins, Aromatics, Naphthenes, and Olefins) standards are often used for calibration and system performance checks. sigmaaldrich.com
Method Blanks, Spikes, and Duplicates: These are routinely analyzed to check for contamination, matrix effects, and method precision.
Table 3: Key Quality Assurance/Quality Control (QA/QC) Practices
| QA/QC Practice | Purpose |
|---|---|
| Standard Operating Procedures (SOPs) | Ensures analytical procedures are performed consistently. |
| Instrument Calibration | Establishes the quantitative relationship between instrument response and analyte concentration using standards. sigmaaldrich.com |
| Certified Reference Materials (CRMs) | Verifies the accuracy of a method by analyzing a material with a known concentration of the target analyte. gulfresearchinitiative.org |
| Method Blanks | Assesses for contamination introduced during sample preparation and analysis. |
| Laboratory Control Samples / Spike Blanks | Monitors the accuracy and performance of the entire analytical method in a clean matrix. |
| Matrix Spikes / Matrix Spike Duplicates | Evaluates the effect of the sample matrix on analyte recovery and measures method precision. |
Interlaboratory comparison studies, also known as proficiency testing, are a critical component of external quality assurance. tandfonline.com In these studies, a central organizing body distributes portions of a homogeneous sample to multiple laboratories for analysis. nist.gov The laboratories are unaware of the true concentration of the analyte.
Identifying potential systematic errors or biases in a laboratory's methods.
Demonstrating competence to accreditation bodies and clients.
Harmonizing analytical procedures across a network of labs, which was a significant effort following the Deepwater Horizon oil spill to ensure data from different sources could be reliably compared. gulfresearchinitiative.orgnist.gov
Evaluating the performance of new or modified analytical methods. acs.org
For hydrocarbon analysis, organizations like NIST have been involved in conducting interlaboratory comparison exercises using materials such as marine sediments and crude oil to improve the quality of environmental data. gulfresearchinitiative.orgacs.orgnist.gov
In Situ and Real-Time Monitoring Technologies
While laboratory-based methods provide high accuracy and sensitivity, there is a growing demand for technologies that can perform measurements directly on-site (in situ) and in real-time. mdpi.com This is particularly useful for process monitoring, occupational exposure assessment, and rapid screening of contaminated sites.
For volatile hydrocarbons like Nonane, 5-(1-methylethyl)-, several technologies are emerging:
Portable GC-MS: Miniaturized versions of laboratory instruments are available, offering the ability to perform high-quality separations and identifications in the field. These systems often include built-in pre-concentration capabilities.
Photoionization Detectors (PIDs): PIDs are broadband detectors that are sensitive to a wide range of VOCs. mdpi.com Handheld PID instruments provide instantaneous readings of total VOC concentrations and are widely used for initial site surveys and leak detection. When coupled with a chromatographic column, they can offer some level of compound-selective analysis. mdpi.com
Electrochemical Sensors: These sensors generate a current proportional to the concentration of a specific chemical that reacts at an electrode. While often designed for specific target gases (e.g., carbon monoxide or hydrogen sulfide), research is ongoing to develop arrays of sensors or more selective materials for detecting specific classes of hydrocarbons. nih.govacs.org For instance, wearable sensors have been developed for monitoring specific VOCs like methanol (B129727) emitted from plants, demonstrating the potential for targeted, on-site analysis. nih.govacs.orgmemslab.net
Real-Time Mass Spectrometry: Techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Proton Transfer Reaction Mass Spectrometry (PTR-MS) can continuously draw in ambient air and provide real-time concentration data for a wide range of VOCs without prior separation. mdpi.com While powerful for tracking temporal changes in VOC concentrations, distinguishing between isomers like the various C12 alkanes can be challenging. mdpi.com
Role in Complex Chemical Systems and Materials Science
Application as a Reference Standard or Component in Fuel Chemistry Research
Branched-chain alkanes like Nonane (B91170), 5-(1-methylethyl)- are significant components in fuel technology due to their distinct combustion properties compared to their straight-chain counterparts.
The performance of hydrocarbon fuels is profoundly affected by the isomeric structure of the molecules. acs.org In fuel science, particularly for high-performance applications like rocket fuel, highly branched and cyclic alkanes are favored over linear alkanes. wikipedia.org This preference is due to their enhanced thermal stability at high temperatures, a critical factor in preventing fuel dissociation and polymerization in high-pressure rocket engines. wikipedia.org
Research comparing branched alkanes like iso-octane (a C8 isomer) and iso-dodecane (a C12 isomer) reveals significant differences in autoignition characteristics based on molecular structure. researchgate.net For instance, a reactivity crossover can occur, where the larger C12 alkane is less reactive than the C8 alkane within a specific negative temperature coefficient (NTC) range, but more reactive outside of it. researchgate.net This highlights the complex relationship between branching, carbon chain length, and combustion behavior.
Integration in Polymer Science and Materials Synthesis
The chemical and physical properties of Nonane, 5-(1-methylethyl)- lend it to applications within materials science, including the synthesis of polymers.
Nonane, 5-(1-methylethyl)- has applications as a solvent in various chemical reactions and is used in the manufacture of plastics and synthetic materials. ontosight.ai Like other alkanes, it is a non-polar molecule, making it insoluble in water but soluble in many organic solvents. ontosight.aincert.nic.in This property makes it a suitable medium for polymerization processes involving non-polar monomers and catalysts, where controlling viscosity and facilitating heat transfer are essential. Its derivatives are also of interest in developing new materials with specific properties. ontosight.ai
Current research literature from the provided search results does not indicate that Nonane, 5-(1-methylethyl)- is commonly incorporated directly into the backbone or side chains of polymers. Its primary role in this field appears to be as a solvent or a component in a reaction mixture rather than as a monomeric unit.
Occurrence and Isolation in Natural Products Chemistry
Alkanes and their isomers are widely distributed in nature, often as components of essential oils, plant waxes, and as volatile organic compounds (VOCs). Plants emit a complex blend of VOCs, including various hydrocarbons, as part of their metabolic processes for defense and signaling. frontiersin.org
The emission of these compounds, which can include alkanes like decane (B31447) isomers, can be influenced by environmental stressors such as drought. frontiersin.org While the specific isolation of Nonane, 5-(1-methylethyl)- from a natural source is not prominently documented in the search results, the presence of its chemical class in the biosphere is well-established. These hydrocarbons are synthesized in plants through complex biochemical pathways and are released from leaf surfaces or via stomata. frontiersin.org
Data Tables
Table 1: Physical and Chemical Properties of Nonane, 5-(1-methylethyl)-
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | ontosight.ainih.govnist.gov |
| Molecular Weight | 170.33 g/mol | nih.govnist.gov |
| Appearance | Colorless, flammable liquid | ontosight.ai |
| Boiling Point | 173-175°C | ontosight.ai |
| Melting Point | -57°C | ontosight.ai |
| Density | 0.77 g/cm³ | ontosight.ai |
| Synonyms | 5-isopropylnonane, 5-(Propan-2-yl)nonane | ontosight.ainih.gov |
| CAS Number | 62184-72-9 | nih.govnist.gov |
Identification in Plant Extracts or Microbial Metabolites
Currently, there is no scientific literature that reports the isolation or identification of Nonane, 5-(1-methylethyl)- from plant extracts or as a metabolite of microorganisms. While various hydrocarbons, including a diversity of branched alkanes, are known to be produced by plants and microorganisms, the specific isomer 5-isopropylnonane has not been documented as a naturally occurring compound in these sources.
Branched alkanes are found in the cuticular waxes of many plants, where they play a role in protecting the plant from environmental stressors. Similarly, microorganisms, including bacteria and algae, are known to synthesize a range of hydrocarbons. frontiersin.org For instance, certain cyanobacteria are known to produce branched-chain alkanes. These are typically methyl-branched alkanes, often with the branch point near the terminus of the carbon chain.
The absence of "Nonane, 5-(1-methylethyl)-" in the known repertoire of natural products could suggest that the specific enzymatic machinery required for its synthesis is not common in the organisms studied to date, or that it is produced in quantities below the detection limits of standard analytical techniques. Further research into the hydrocarbon profiles of a wider variety of plant and microbial species may yet reveal its presence.
Biosynthetic Pathways of Branched Alkanes
While the specific biosynthetic pathway for Nonane, 5-(1-methylethyl)- has not been elucidated due to its apparent absence in natural systems, the general principles of branched-alkane biosynthesis in microorganisms can provide a hypothetical pathway. The formation of branched alkanes is intrinsically linked to the biosynthesis of branched-chain fatty acids (BCFAs). researchgate.net
Microbial alkane biosynthesis primarily proceeds through the conversion of fatty acids or their derivatives. The most well-understood pathways involve the reduction of a fatty acyl-acyl carrier protein (acyl-ACP) or a fatty acid to a fatty aldehyde, followed by the deformylation of the aldehyde to produce an alkane with one less carbon atom. This final step is catalyzed by an enzyme known as aldehyde-deformylating oxygenase (ADO). nih.gov
The key to producing a branched alkane lies in the initial steps of fatty acid synthesis. The type II fatty acid synthesis (FAS) system in bacteria can incorporate branched-chain primers to initiate the synthesis of a branched-chain fatty acid. researchgate.net
A plausible biosynthetic route for a precursor to Nonane, 5-(1-methylethyl)- would involve the following steps:
Initiation with a Branched-Chain Starter Unit: The biosynthesis would likely initiate with a branched-chain acyl-CoA or acyl-ACP molecule. For an isopropyl group to be incorporated into the fatty acid chain, a precursor such as isovaleryl-CoA (derived from the amino acid leucine) or 2-methylpropionyl-CoA (derived from valine) could potentially be involved in a non-canonical elongation process.
Elongation: The initial branched-chain starter unit would then be elongated by the successive addition of two-carbon units from malonyl-CoA, catalyzed by the enzymes of the FAS system. To achieve the C12 backbone of the precursor fatty acid for 5-isopropylnonane, a specific number of elongation cycles would be required. The positioning of the isopropyl group at the C5 position of the final nonane implies that the branch would need to be introduced at a specific point during the elongation of the fatty acid chain. This could potentially occur through the action of a methyltransferase on the growing acyl chain, though this is less common for alkane biosynthesis. A more likely scenario involves the incorporation of a branched extender unit, such as methylmalonyl-CoA, which would introduce a methyl branch. researchgate.net However, the formation of an isopropyl branch mid-chain is not a commonly described mechanism.
Termination and Conversion to Alkane: Once the C13 branched-chain fatty acid precursor is synthesized, it would be released from the FAS complex. This fatty acid would then be activated to an acyl-ACP or acyl-CoA, reduced to the corresponding fatty aldehyde by an acyl-ACP reductase (AAR) or a carboxylic acid reductase (CAR), and finally converted to Nonane, 5-(1-methylethyl)- by the action of ADO, with the loss of one carbon atom as formate. nih.govontosight.ai
The table below outlines the general enzymatic steps involved in the biosynthesis of alkanes, which would be applicable to a branched alkane like Nonane, 5-(1-methylethyl)-, assuming a suitable branched-chain fatty acid precursor is available.
| Step | Enzyme Class | Substrate | Product | Function |
| 1 | Acyl-ACP Reductase (AAR) / Carboxylic Acid Reductase (CAR) | Branched-chain fatty acyl-ACP / Branched-chain fatty acid | Branched-chain fatty aldehyde | Reduction of the fatty acid derivative to an aldehyde. |
| 2 | Aldehyde-Deformylating Oxygenase (ADO) | Branched-chain fatty aldehyde | Branched alkane (e.g., Nonane, 5-(1-methylethyl)-) + Formate | Decarbonylation of the aldehyde to form the final alkane. |
It is important to reiterate that this is a hypothetical pathway. The enzymes with the precise substrate specificity required to synthesize the specific C13 branched-chain fatty acid precursor for Nonane, 5-(1-methylethyl)- have not been identified. The study of microbial metabolic engineering for the production of biofuels and specialty chemicals is an active area of research, and it may be possible to engineer a microorganism to produce this specific branched alkane by combining enzymes from different organisms with the desired specificities. frontiersin.org
Q & A
Q. How is the IUPAC nomenclature for Nonane, 5-(1-methylethyl)- systematically derived, and what structural features distinguish it from related isomers?
- Methodological Answer : The IUPAC name is determined by identifying the longest carbon chain (nonane) and numbering substituents to achieve the lowest possible locants. The prefix 5-(1-methylethyl) indicates a branching at carbon 5 with a methyl group attached to the adjacent carbon. This differs from common names like "isopropyl" but adheres strictly to substitutive nomenclature rules . Structural isomers (e.g., 3-methyl-5-propylnonane) can be distinguished using spectroscopic techniques (NMR) or retention indices in gas chromatography .
Q. What synthetic routes are commonly employed to prepare Nonane, 5-(1-methylethyl)-, and what are their mechanistic considerations?
- Methodological Answer : Common methods include:
- Alkylation of alkanes : Using Friedel-Crafts alkylation with iso-propyl halides and nonane derivatives.
- Grignard reactions : Reacting iso-propyl magnesium bromide with nonane carbonyl precursors.
- Hydrogenation of alkenes : Catalytic hydrogenation of branched alkenes (e.g., 5-isopropylnonene).
Reaction optimization requires monitoring steric hindrance at the branching site and controlling regioselectivity via temperature and catalyst choice (e.g., Pt vs. Pd) .
Q. Where can researchers access authoritative physicochemical data for Nonane, 5-(1-methylethyl)-, and how should discrepancies in literature values be addressed?
- Methodological Answer : The NIST Chemistry WebBook provides validated data for this compound, including:
Advanced Research Questions
Q. What advanced analytical techniques are optimal for characterizing Nonane, 5-(1-methylethyl)-, and how should spectral data be interpreted?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Expect triplet splitting for methyl groups adjacent to branching (δ ~0.8–1.0 ppm) and multiplet signals for the central methylene groups (δ ~1.2–1.5 ppm).
- ¹³C NMR : Peaks at ~22–25 ppm (methyl carbons) and ~35–40 ppm (quaternary carbons).
- GC-MS : Use a polar stationary phase (e.g., DB-WAX) to resolve isomers. Characteristic fragments include m/z 57 ([C₄H₉]⁺) and m/z 71 ([C₅H₁₁]⁺) .
Q. How can thermodynamic properties (e.g., enthalpy of formation) be computationally modeled for Nonane, 5-(1-methylethyl)-, and what are the limitations of these methods?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets is commonly used. Compare results with experimental data from combustion calorimetry. Limitations include inaccuracies in modeling weak van der Waals interactions in branched alkanes. Validation via group-contribution methods (e.g., Joback-Reid) is recommended .
Q. How should researchers address contradictions in reported reactivity data (e.g., oxidation rates) for Nonane, 5-(1-methylethyl)-?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., 1 atm O₂, 25°C).
- Source Evaluation : Prioritize peer-reviewed studies with detailed experimental protocols and purity assessments (≥99% by GC).
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and systematic biases .
Q. What experimental design considerations are critical for studying the environmental persistence of Nonane, 5-(1-methylethyl)- in soil systems?
- Methodological Answer :
- Variables : Control soil pH (5–8), organic content (2–5%), and microbial activity (sterilized vs. non-sterilized samples).
- Analytical Methods : Use headspace GC-MS for volatile degradation products and LC-HRMS for polar metabolites.
- Statistical Framework : Apply factorial design to assess interaction effects between variables .
Methodological Tables
Q. Table 1. Comparison of Analytical Techniques for Isomer Differentiation
| Technique | Key Parameters | Advantages | Limitations |
|---|---|---|---|
| GC-MS | Retention index, m/z | High sensitivity, low cost | Limited to volatile compounds |
| ¹³C NMR | Chemical shift (ppm) | Direct structural elucidation | Requires pure samples |
| Molecular Modeling | DFT-calculated energies | Predicts stability of isomers | Computationally intensive |
Q. Table 2. Computational Validation of Thermodynamic Properties
| Method | Enthalpy of Formation (kJ/mol) | Error vs. Experimental |
|---|---|---|
| B3LYP/6-311+G(d,p) | -245.3 | ±2.5% |
| Joback-Reid | -240.1 | ±1.8% |
| Experimental (NIST) | -243.7 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
